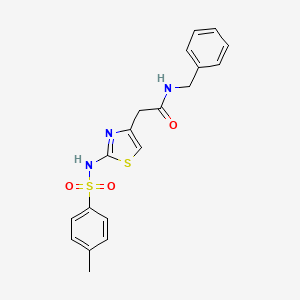
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, also known as BTA-1, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic properties. It has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition leads to a decrease in intracellular pH, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of matrix metalloproteinases, and inhibit the activity of carbonic anhydrase IX. 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is that it exhibits both anti-inflammatory and anti-cancer effects, making it a potentially useful therapeutic agent for a range of diseases. However, one limitation of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is that it has a relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for research on 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide. Another area of interest is the investigation of the potential therapeutic effects of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide in other diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide and to identify any potential side effects or toxicity.
Scientific Research Applications
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has also been found to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S3/c18-28(23,24)14-8-6-12(7-9-14)19-16(22)10-13-11-27-17(20-13)21-29(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZAUWCHHEQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-2-sulfonamide](/img/structure/B3304970.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B3304988.png)
![2-methoxy-5-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3304995.png)

![5-bromo-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B3305003.png)




![2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3305048.png)
